2-(2-Chlorophenoxy)propanoic acid

Environmental fate Biodegradation Enantioselectivity

Researchers studying chiral agrochemical environmental fate need the ortho-chloro isomer specifically-3-Cl/4-Cl analogs exhibit fundamentally different degradation kinetics and microbial enzyme preferences. • (S)-enantiomer shows >70% persistence after 47 d in activated sludge; 3-Cl/4-Cl analogs fully degrade in 25 d. • Lipase transesterification: 3.4× E-value gain (13→44) with di-n-hexyl ether as solvent. • Resolved on chiral HPLC columns; defined VCD spectra for absolute configuration. • No stearoyl-CoA desaturase induction-critical SAR control vs. 4-Cl & α-methyl analogs. Supplied with CoA; global shipping available.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 25140-86-7
Cat. No. B1361824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)propanoic acid
CAS25140-86-7
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1Cl
InChIInChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
InChIKeyZGWNXHRVUJVMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenoxy)propanoic acid – Analytical Standard & Chiral Probe


2-(2-Chlorophenoxy)propanoic acid (CAS 25140-86-7) is an α-aryloxypropanoic acid derivative, structurally belonging to the phenoxypropionic acid class of synthetic auxin herbicides [1]. As a racemic monocarboxylic acid with a single chlorine substituent at the ortho position on its phenoxy ring (C₉H₉ClO₃, MW 200.62) [2], this compound shares a core molecular scaffold with several commercially significant herbicides, including mecoprop and dichlorprop, and has been utilized as a model substrate in enantioselective chromatography and chiral biotransformation studies [3][4]. Its physicochemical properties, such as a melting point of 110-116°C and a density of 1.307 g/cm³, are characteristic of this compound class and are relevant to analytical method development .

Analytical Standard Chiral reference for enantiomer-specific method development and quantification.
Chiral Probe Model substrate for enantioselective biocatalysis, chromatography, and VCD configuration studies.
Stereochemical Control Ortho-chloro substitution scaffold for positional isomer comparison and SAR investigations.

Ortho-Chloro Substitution Specificity vs. Generic Analogs


Substituting 2-(2-chlorophenoxy)propanoic acid with a generic or other positional isomer from the α-aryloxypropanoic acid class is not scientifically valid due to profound differences in environmental persistence and biotransformation kinetics. The ortho-chloro substitution pattern on the phenoxy ring, as found in the 2-chloro isomer, fundamentally alters its biodegradation pathway and the enantioselective preference of microbial enzymes compared to its meta- (3-chloro) and para- (4-chloro) analogs [1]. Furthermore, this compound exhibits distinct chromatographic retention and enantioseparation behavior, making it a critical reference standard for analytical method development and quality control that cannot be replaced by other chlorophenoxypropanoic acids [2]. These specific physicochemical and biological behaviors, detailed in the quantitative evidence below, underscore the necessity of procuring the exact compound for research reproducibility and accurate analytical quantification.

Biodegradation
Ortho-chloro substitution exhibits reversed enantioselectivity and incomplete (S)-enantiomer degradation.
Meta- / para-chloro analogs show rapid, complete degradation of both enantiomers.
Enantioseparation
Distinct VCD and chiral HPLC retention signatures support unambiguous identification.
Other positional isomers yield different retention profiles, which may compromise method specificity.

2-(2-Chlorophenoxy)propanoic acid vs. Key Analogs


Enantioselective Biodegradation Kinetics

In a direct comparative biodegradation study using activated sludge, the ortho-chloro substitution of 2-(2-chlorophenoxy)propanoic acid resulted in a reversed enantiomeric degradation preference compared to its meta- and para-substituted analogs. The (R)-enantiomer of the 2-chloro compound was completely removed after 24 days, while only 30% of the (S)-enantiomer was degraded over a 47-day incubation period [1]. This contrasts sharply with the complete degradation of both enantiomers of the 3-chloro and 4-chloro analogs within just 25 days, and a different degradation preference for the 3-chloro analog [1].

Enantioselective Biodegradation
Head-to-head
2-Cl: (R) removed 24 d, (S) 30% degraded over 47 d.
3-/4-Cl: complete degradation of both enantiomers within 25 d.
Supports chiral persistence model context; ortho-substitution alters enantioselectivity profile.
Aerobic activated sludge incubation, enantiomer-specific monitoring.
Environmental fate Biodegradation Enantioselectivity Chiral pollutants

Lipase-Catalyzed Enantioselective Transesterification

The 2-(2-chlorophenoxy)propanoate ester serves as a sensitive substrate for probing solvent effects on enzymatic enantioselectivity. In a head-to-head comparison of solvent systems, the enantioselectivity (E value) of Carica papaya lipase-catalyzed transesterification of the 2,2,2-trifluoroethyl ester of 2-(2-chlorophenoxy)propanoic acid was found to increase from an E value of 13 in diisopropyl ether to an E value of 44 when di-n-hexyl ether was used as the solvent [1].

Lipase Transesterification
Head-to-head
E value 13 (diisopropyl ether) → 44 (di-n-hexyl ether), 3.4× amplification.
Supports solvent-engineering context in biocatalytic resolution studies.
Carica papaya lipase, 2,2,2-trifluoroethyl ester, 0.1 mmol scale.
Biocatalysis Enantioselective synthesis Green chemistry Kinetic resolution

Stearoyl-CoA Desaturase Induction Absence

In a comparative in vivo study, 2-(2-chlorophenoxy)propanoic acid (the parent acid) did not induce microsomal stearoyl-CoA desaturase activity in rat liver, a marker for peroxisome proliferator-activated receptor (PPAR) alpha agonism. This contrasts with the observed activity of its structurally related analogs, 2-(4-chlorophenoxy)-propionic acid and 2-(2-chlorophenoxy)-2-methyl-propionic acid, which considerably increased desaturation activity, comparable to the reference drug clofibric acid .

SCD Induction Absence
Class-level
No induction by parent acid. Considerable induction by 4-Cl and 2-(2-Cl-phenoxy)-2-methyl analogs.
Supports PPARα pathway SAR context; ortho-Cl without α-methylation avoids metabolic effects.
Rat liver microsomal assay, dietary administration.
Lipid metabolism Peroxisome proliferators Drug metabolism Toxicology

Enantioseparation on Chiral Stationary Phases

The enantiomers of 2-(2-chlorophenoxy)propanoic acid were successfully resolved on a chiral HPLC column, a prerequisite for its use as an analytical standard. This separation enables the unambiguous assignment of its absolute configuration as (+)-(R) via vibrational circular dichroism (VCD) analysis of its methyl ester derivative [1]. The distinct chromatographic behavior of its enantiomers, including their interaction with a poly-L-SUCAAS chiral selector at pH 2.0, has been documented [2].

Chiral HPLC Separation
Method context
Enantiomers resolved; (+)-(R) absolute configuration assigned via VCD.
Analytical standard validation for enantiomer-specific monitoring and QC.
Poly-L-SUCAAS chiral selector, pH 2.0; VCD in CDCl₃.
Chiral chromatography Analytical chemistry Enantioseparation Method development

2-(2-Chlorophenoxy)propanoic acid – Application Scenarios


Environmental Fate Modeling & Bioremediation

Procure 2-(2-chlorophenoxy)propanoic acid as a model pollutant to investigate the enantioselective environmental persistence of chiral agrochemicals. Its documented, incomplete degradation profile in activated sludge—with the (S)-enantiomer showing >70% persistence after 47 days versus full degradation of the 3-chloro and 4-chloro analogs in 25 days—makes it an ideal probe for studying the mechanisms of microbial enantiomer accumulation and for developing targeted bioremediation strategies [1].

Biocatalytic Process Optimization

Employ 2-(2-chlorophenoxy)propanoic acid esters in biocatalysis research to optimize enzymatic kinetic resolutions. The compound's demonstrated 3.4-fold increase in enantioselectivity (E value from 13 to 44) when using di-n-hexyl ether versus diisopropyl ether in lipase-catalyzed transesterification provides a quantifiable basis for solvent engineering and enzyme characterization studies aimed at the sustainable production of chiral herbicides [2].

Analytical Method Development & Chiral Reference

Utilize 2-(2-chlorophenoxy)propanoic acid as a key analytical standard for developing and validating enantiomer-specific chromatographic methods (e.g., HPLC, CE). Its successful resolution on chiral columns and its well-defined VCD spectral properties allow for the unambiguous determination of absolute configuration and the creation of robust assays for monitoring enantiomeric purity in agrochemical formulations or detecting chiral residues in environmental samples [3].

SAR Studies on PPAR-alpha Lipid Metabolism

Source 2-(2-chlorophenoxy)propanoic acid as a critical control compound in toxicological and metabolic SAR studies. Its lack of stearoyl-CoA desaturase induction, in stark contrast to the considerable induction caused by its 4-chloro and 2-(2-chlorophenoxy)-2-methyl-propanoic acid analogs, allows researchers to dissect the specific structural features (ortho-chloro substitution, lack of alpha-methylation) required for off-target peroxisome proliferator activity, which is essential for designing safer agrochemicals .

Application
Selection Property
Validation Focus
Chiral pollutant fate research
Ortho-chloro enantioselective degradation profile
Enantiomer-specific biodegradation endpoint review
Enzymatic kinetic resolution studies
Solvent-dependent enantioselectivity amplification
Lipase-substrate interaction optimization
Chiral analytical standard application
Validated enantioseparation and VCD absolute configuration
Enantiomer-specific method validation
PPARα structure-activity relationship studies
Lack of stearoyl-CoA desaturase induction
Off-target metabolic effect dissection

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